N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 3,4-dimethoxyphenyl group at the amide nitrogen and a 4-phenylpiperazine-sulfonyl moiety at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-30-19-9-8-17(16-20(19)31-2)24-23(27)22-21(10-15-32-22)33(28,29)26-13-11-25(12-14-26)18-6-4-3-5-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULISKBSMYMCWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H26N2O3S
- CAS Number : 1040653-91-5
- Molecular Weight : 378.50 g/mol
This compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile.
Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an anticholinesterase agent , which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. In a comparative study, certain derivatives exhibited IC50 values as low as 0.5 µM for AChE inhibition, indicating a strong potential for neuroprotective applications .
Neuroprotective Effects
The neuroprotective effects of this compound were evaluated using the PC12 cell line exposed to oxidative stress (H2O2). The results indicated that the compound could reduce neuronal damage significantly. For example, one study reported a neuroprotective effect of 53% relative to ferulic acid, a known antioxidant . This suggests that this compound may help mitigate oxidative stress-related neuronal injury.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocyte-derived cell lines. This activity is particularly relevant in the context of chronic inflammatory diseases and neuroinflammation associated with neurodegenerative disorders .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in Alzheimer's disease. These studies suggest that the compound can effectively bind to AChE and BChE, potentially leading to enhanced therapeutic efficacy against cholinergic dysfunctions .
Study 1: Evaluation of Neuroprotective Effects
A study conducted on PC12 cells treated with H2O2 demonstrated that this compound exhibited significant neuroprotection at concentrations around 10 µM. The results were compared with standard antioxidants, showing competitive efficacy .
Study 2: Anticholinesterase Activity Assessment
In another study focusing on anticholinesterase activity, various derivatives including this compound were tested against AChE and BChE. The most potent inhibitor was identified with an IC50 value of 0.5 µM for AChE and 14.7 µM for BChE, showcasing its potential as a dual inhibitor .
Comparison with Similar Compounds
Structural Analog 1: 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
- Structural Differences : Replaces the 4-phenylpiperazine-sulfonyl group with a 4-chlorophenyl-methylsulfamoyl moiety.
- Methylation of the sulfamoyl nitrogen could reduce steric hindrance, improving binding to hydrophobic pockets in enzymes or receptors .
Structural Analog 2: N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide
- Structural Differences : Features a trifluoromethoxy-phenyl-piperazine group linked via a butyl chain to the thiophene carboxamide.
- Pharmacological Implications : The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability. The extended butyl chain may improve solubility but reduce CNS penetration compared to the shorter sulfonyl linker in the target compound .
Structural Analog 3: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structural Differences: Lacks the sulfonyl-piperazine moiety but includes a 4-methylphenylimino group and additional alkyl substitutions on the thiophene ring.
- Pharmacological Implications: The imino group and alkyl chains may confer anti-inflammatory or antimicrobial activity, as seen in other thiophene derivatives. However, the absence of a sulfonyl linker likely limits its interaction with sulfhydryl-dependent targets .
Pharmacodynamic and Kinetic Data Overview
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
